molecular formula C28H21NO4S B2932211 {4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone CAS No. 1114652-17-3

{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(phenyl)methanone

Cat. No. B2932211
CAS RN: 1114652-17-3
M. Wt: 467.54
InChI Key: KPHKZZMVEJPYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as 4-(benzyloxy)phenylmethanone . It is a solid substance with a molecular weight of 288.34 .


Chemical Reactions Analysis

The compound is known to react with propiophenone in the presence of a novel titanium reagent to form triphenylbutene isomers . These isomers show uterotropic activity .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 82-85 °C (lit.) . The predicted boiling point is 451.2±28.0 °C and the predicted density is 1.143±0.06 g/cm3 .

Scientific Research Applications

Anticancer Activity

The compound has been used in the design and synthesis of derivatives that have shown anticancer activity . These derivatives have been evaluated for their EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer), A549 (non-small lung tumor), HCT-116 (colon cancer), and SiHa (cancerous tissues of the cervix uteri) .

EGFR Kinase Inhibitory Activity

The compound has been used to design and synthesize derivatives that have shown EGFR kinase inhibitory activity . EGFR kinase is a protein that plays a crucial role in the signaling pathway for cell division and growth. Inhibiting this protein can help control the growth of cancer cells .

Antiproliferative Activity

The compound has been used to design and synthesize derivatives that have shown antiproliferative activity . This means they can inhibit the growth and spread of cells, particularly cancer cells .

Treatment of Th17-Mediated Autoimmune Diseases

The compound has been used in the design and synthesis of derivatives that act as RORc inverse agonists . These derivatives are promising candidates for the treatment of Th17-mediated autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis .

Tubulin Polymerization Inhibitory Activity

The compound has been used in the design and synthesis of pyrazole hybrid chalcone conjugates . These conjugates have been evaluated for their tubulin polymerization inhibitory activity . Tubulin is a protein that is essential for cell division, and inhibiting its polymerization can help control the growth of cancer cells .

In Silico Design

The compound has been used in in silico design . This involves using computer simulations to design and optimize potential drugs before they are synthesized in the lab .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315-H319, indicating that it can cause skin irritation and serious eye irritation . The precautionary statements include P264-P280-P302+P352-P305+P351+P338-P332+P313-P337+P313-P362, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

[1,1-dioxo-4-(4-phenylmethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4S/c30-28(22-11-5-2-6-12-22)27-19-29(25-13-7-8-14-26(25)34(27,31)32)23-15-17-24(18-16-23)33-20-21-9-3-1-4-10-21/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHKZZMVEJPYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=C(S(=O)(=O)C4=CC=CC=C43)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.